[4-(Piperazin-1-yl)phenyl]boronic acid is a boronic acid derivative featuring a piperazine ring substituted at the para position of a phenylboronic acid. While not naturally occurring, it serves as a crucial building block in organic synthesis, especially for constructing more complex molecules with biological activity. [] This compound is commonly employed in Suzuki-Miyaura cross-coupling reactions to introduce the [4-(piperazin-1-yl)phenyl] moiety into various molecular scaffolds. [, ]
[4-(Piperazin-1-yl)phenyl]boronic acid is a boronic acid derivative characterized by its piperazine moiety attached to a phenyl group. This compound is significant in organic synthesis and medicinal chemistry due to its ability to participate in various chemical reactions and its potential therapeutic applications. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug development and molecular recognition.
The compound can be synthesized through several methods, primarily involving the reaction of piperazine derivatives with boronic acid precursors. Its applications span organic synthesis, catalysis, and pharmaceutical development.
[4-(Piperazin-1-yl)phenyl]boronic acid belongs to the class of boronic acids, which are organic compounds containing boron. It is utilized in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
The synthesis of [4-(Piperazin-1-yl)phenyl]boronic acid typically involves the following steps:
The industrial production of this compound mirrors laboratory synthesis but is optimized for larger scales, utilizing industrial reactors and refined reaction conditions to enhance yield and efficiency.
The molecular structure of [4-(Piperazin-1-yl)phenyl]boronic acid features a phenyl ring substituted at the para position with a piperazinyl group and a boronic acid functional group. The general formula can be represented as CHBClNO.
[4-(Piperazin-1-yl)phenyl]boronic acid can undergo several types of reactions:
The versatility of [4-(Piperazin-1-yl)phenyl]boronic acid in these reactions highlights its importance as a building block in organic synthesis and its utility in creating complex molecular architectures .
The mechanism by which [4-(Piperazin-1-yl)phenyl]boronic acid exerts its effects primarily involves its interaction with biological targets through reversible covalent bonding with diols and nucleophiles. This property makes it useful for enzyme inhibition and molecular recognition processes.
In biological systems, the boronic acid moiety can interact with specific enzymes or receptors, potentially leading to inhibition or modulation of their activity. This characteristic underlies its exploration in drug development for targeting various diseases .
Relevant data indicate that the compound's solubility and stability make it advantageous for both laboratory and pharmaceutical applications .
[4-(Piperazin-1-yl)phenyl]boronic acid has diverse applications across several scientific fields:
The strategic design of piperazinyl-boronic acid scaffolds integrates two pharmacologically significant domains: the piperazine moiety provides conformational flexibility and basic nitrogen functionality crucial for target binding, while the boronic acid group enables reversible covalent interactions with biological nucleophiles and participates in key synthetic transformations like Suzuki-Miyaura cross-coupling. Retrosynthetic analysis typically identifies two principal disconnection strategies for these bifunctional hybrids. The arylboronic acid fragment (e.g., 4-bromophenylboronic acid) can be coupled with protected piperazines via C-N bond formation, while the alternative approach employs piperazine-functionalized aryl halides subjected to boronylation via Miyaura borylation or lithium-halogen exchange followed by boronate ester quenching [6].
Pharmaceutical applications heavily influence molecular design priorities. In kinase inhibitors like palbociclib analogs, the piperazine nitrogen often engages in hydrogen bonding with hinge region residues, while the boronic acid serves as a synthetic handle for introducing hydrophobic substituents via cross-coupling. Computational analyses reveal that the boronic acid's pKa (approximately 8.5-9.0) and the piperazine's basicity (pKa ~7.1 for the conjugate acid) significantly impact membrane permeability and solubility. Optimal logD values (1.5-2.5) are achieved through balancing these ionizable centers with hydrophobic aryl substituents [6].
Table 1: Retrosynthetic Approaches to Piperazinyl-Boronic Acid Scaffolds
Disconnection Strategy | Key Building Blocks | Targeted Applications | Key References |
---|---|---|---|
C-N Bond Disconnection | Protected piperazine + 4-Halophenylboronic acid/ester | Kinase inhibitor cores (CDK4/6) | |
C-B Bond Disconnection | 4-(Piperazin-1-yl)aryl halide + Bis(pinacolato)diboron | Antibacterial conjugates | [6] |
Hybrid Assembly | Piperazine + Diethanolamine-based cyclization + Boronation | Complex polyheterocycles |
Transition metal catalysis provides the most efficient routes for constructing the critical C-N bond between piperazine and arylboronic acid precursors. Palladium-catalyzed Buchwald-Hartwig amination stands as the benchmark method, utilizing catalysts such as Pd2(dba)3/XPhos or Pd(OAc)2/BINAP to couple 4-bromophenylboronic acid pinacol ester with N-protected piperazines. Systematic optimization has demonstrated that sterically demanding biarylphosphine ligands (e.g., RuPhos, SPhos) suppress protodeboronation side reactions and enable reactions at temperatures as low as 80°C, significantly improving yields compared to traditional triphenylphosphine systems. A study coupling Boc-piperazine with 4-bromophenylboronic acid neopentyl glycol ester achieved 92% isolated yield using Pd-PEPPSI-IPentCl catalyst in toluene/K3PO4 at 100°C [6].
Copper catalysis offers a cost-effective alternative, particularly for electron-deficient aryl boronic acids. Cu(I)/Cu(II) systems with phenanthroline ligands (e.g., CuI/neocuproine) facilitate Ullmann-Goldberg type couplings under aerobic conditions. Microwave irradiation drastically reduces reaction times from 24-48 hours to 30-90 minutes while maintaining yields above 80%. Recent advances demonstrate that continuous-flow microreactors enhance mass transfer and temperature control, minimizing boronic acid oxidation and homo-coupling byproducts. A representative protocol employs immobilized copper catalysts on magnetic nanoparticles (CuFe2O4@SiO2-DABCO-CuI) achieving 95% conversion in under 10 minutes residence time at 120°C [6].
Table 2: Catalytic Systems for C-N Coupling in Piperazinyl-Boronic Acid Synthesis
Catalyst System | Conditions | Yield Range (%) | Key Advantages |
---|---|---|---|
Pd2(dba)3/XPhos | Toluene, 100°C, K3PO4 | 85-92% | High selectivity, low catalyst loading (0.5-1 mol%) |
CuI/1,10-Phenanthroline | DMSO, 100°C, O2, 18h | 75-85% | Low cost, tolerance to free boronic acid |
[Pd(allyl)Cl]2/tBuXPhos | THF, 80°C, Cs2CO3 | 88-95% | Suppressed protodeboronation |
CuFe2O4@SiO2-DABCO-CuI | Flow reactor, 120°C | 90-95% | Fast reaction, easy catalyst recovery |
Protecting group selection critically impacts synthetic efficiency due to the competing reactivity of piperazine nitrogen nucleophiles and boronic acid/ester functionalities. Boc (tert-butoxycarbonyl) protection remains predominant for piperazine nitrogen due to its orthogonality with boronate esters and clean deprotection under acidic conditions (TFA or HCl in dioxane). The Boc group stabilizes the piperazine against N-alkylation side reactions during C-N coupling and allows sequential functionalization. For example, synthesis of (4-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid (CAS 1190095-10-3) proceeds via Boc-piperazine coupling with 4-bromophenylboronic acid pinacol ester followed by acidic hydrolysis of the boronate protecting group [5] [10].
Acetyl protection offers an alternative with milder deprotection requirements (K2CO3/MeOH), though it suffers from partial enolization under strongly basic coupling conditions. Benzyl-type protections (e.g., p-methoxybenzyl) provide robust shielding but require harsher deprotection methods (H2/Pd-C or ceric ammonium nitrate) that risk reducing sensitive boronic acids. Comparative studies reveal Boc protection delivers optimal overall yields (75-80%) for [4-(piperazin-1-yl)phenyl]boronic acid synthesis, while acetyl protection provides faster deprotection but slightly lower yields (65-70%) due to competitive O→N acetyl migration during ester hydrolysis [3] [5] [10].
Orthogonal protection is essential for synthesizing asymmetrically substituted piperazines. A successful strategy employs Boc protection on one nitrogen while leaving the secondary amine free for C-arylation, followed by boronate deprotection and subsequent functionalization of the Boc-deprotected nitrogen. This approach was utilized in synthesizing (4-(4-acetylpiperazin-1-yl)phenyl)boronic acid (CAS 1384954-82-8), where selective acylation preceded boronic acid liberation [3].
Table 3: Protecting Group Performance in Piperazinyl-Boronic Acid Synthesis
Protecting Group | Deprotection Conditions | Compatibility with Boronates | Reported Yield for Target Compound | Key Limitations |
---|---|---|---|---|
Boc (tert-butoxycarbonyl) | TFA/DCM or HCl/dioxane | Excellent | 75-80% | Acid-sensitive boronates may require transesterification first |
Acetyl | K2CO3/MeOH or NaOH/THF | Good | 65-70% | Partial O→N migration during deprotection |
Cbz (Benzyloxycarbonyl) | H2/Pd-C or BBr3 | Moderate | 60-65% | Risk of boronate reduction with H2/Pd-C |
PMB (p-Methoxybenzyl) | CAN or DDQ | Moderate | 55-60% | Oxidizing conditions may degrade boronic acids |
Solid-phase synthesis (SPS) revolutionizes the production of piperazinyl-boronic acid libraries by enabling rapid purification and combinatorial diversification. Wang resin-linked boronate esters serve as versatile platforms where the boronic acid is immobilized as a stable MIDA (N-methyliminodiacetic acid) complex. Piperazine coupling proceeds under standard peptide coupling conditions (HATU/DIPEA) or via Pd-catalyzed amination, followed by acidolytic cleavage (0.1% TFA in DCM) to liberate the target compound. This approach minimizes chromatography requirements and allows automated synthesis of analogs like 4-(4-methylpiperazin-1-yl)phenylboronic acid (CAS 229009-40-9) in >85% purity [6] [7].
Resin capture-release strategies exploit the unique reactivity of boronic acids. Aryl halides immobilized on Merrifield resin undergo Miyaura borylation with bis(pinacolato)diboron ([B]2pin2) using PdCl2(dppf) catalyst. Subsequent nucleophilic substitution with piperazines proceeds on-resin, followed by oxidative cleavage (NaIO4) to release the functionalized boronic acid. This method demonstrates exceptional utility for synthesizing sterically hindered analogs such as 2-chloro-4-(piperidin-1-yl)phenylboronic acid (CAS S12198153) where solution-phase methods suffer from low yields due to steric effects [9].
Recent innovations incorporate silanol-based resins that form hydrolytically labile B-O-Si bonds. Silica-supported triisopropylsilanol (TIPS-OH) resins capture boronic acids under mild conditions (room temperature, dichloromethane). Piperazine acylation or alkylation proceeds on the immobilized boronate, with fluoride-mediated cleavage (TBAF) delivering products in high yields (typically >90%). This methodology minimizes boronic acid decomposition pathways like protodeboronation or anhydride formation observed in solution-phase synthesis [6] [8].
Table 4: Solid-Phase Supports for Boron-Piperazine Hybrid Synthesis
Resin Type | Immobilization Chemistry | Cleavage Conditions | Typical Loading (mmol/g) | Key Applications |
---|---|---|---|---|
Wang-MIDA Boronate | Ester formation | 0.1% TFA/DCM | 0.4-0.6 | Parallel synthesis of analogs |
Merrifield Pinacol | Suzuki coupling | NaIO4 in THF/H2O | 0.8-1.2 | Sterically hindered derivatives |
Silica-TIPS Silanol | B-O-Si bond formation | TBAF in THF | 1.0-1.5 | Acid-sensitive compounds |
Rink Amide AM | Amide coupling | 95% TFA/H2O | 0.6-0.8 | Boc-protected piperazine building blocks |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7